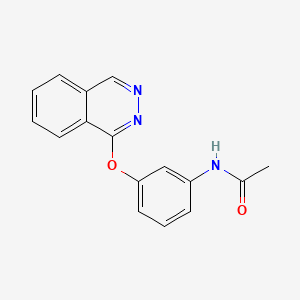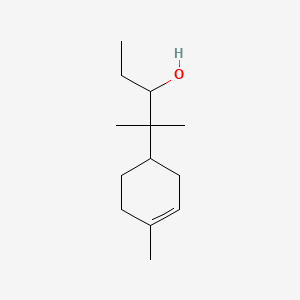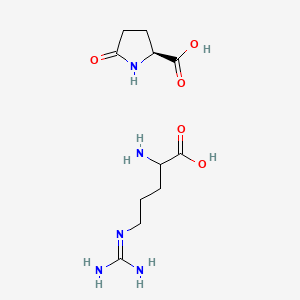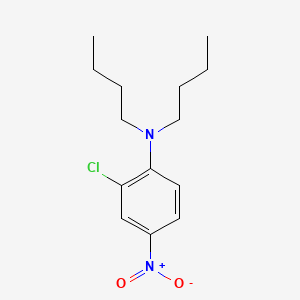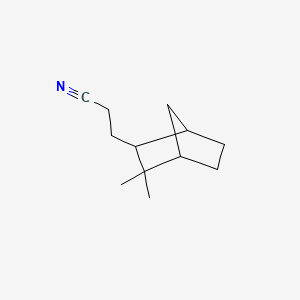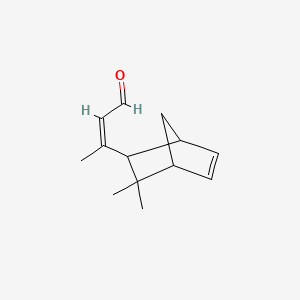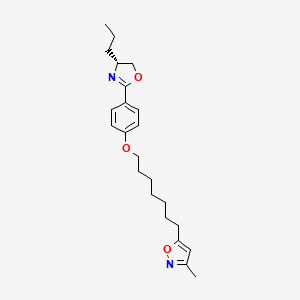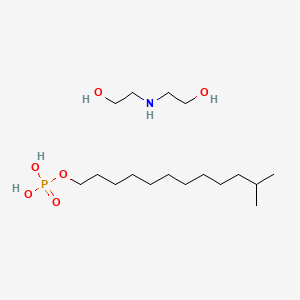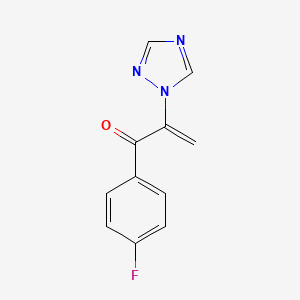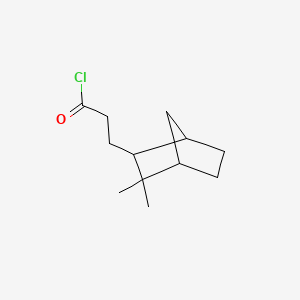
3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride: is a chemical compound with the molecular formula C12H21ClO . It is a derivative of bicyclo[2.2.1]heptane, a structure known for its rigidity and unique three-dimensional shape. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride typically involves the chlorination of 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control the reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Substitution: Formation of 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl derivatives.
Reduction: Formation of 3,3-Dimethylbicyclo(2.2.1)heptane-2-propanol.
Oxidation: Formation of 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride is used as an intermediate for the preparation of various derivatives. Its unique structure makes it a valuable building block for the synthesis of complex molecules .
Biology and Medicine: The compound is studied for its potential biological activities. Derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. It is also used in the synthesis of pharmaceuticals where the bicyclo[2.2.1]heptane scaffold is a key structural component .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of polymers, resins, and coatings due to their stability and unique properties .
Wirkmechanismus
The mechanism of action of 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride involves its reactivity towards nucleophiles. The chloride group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where the compound acts as an electrophile .
Molecular Targets and Pathways: In biological systems, the derivatives of this compound may interact with specific enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
- 3,3-Dimethylbicyclo(2.2.1)heptane-2-carboxylic acid
- 3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol
- 2,2-Dimethyl-3-methylenebicyclo(2.2.1)heptane
Comparison: Compared to its similar compounds, 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride is unique due to the presence of the propionyl chloride group. This functional group imparts distinct reactivity, making it a versatile intermediate in organic synthesis. The rigidity and three-dimensional structure of the bicyclo[2.2.1]heptane scaffold also contribute to its unique properties .
Eigenschaften
CAS-Nummer |
85099-15-6 |
|---|---|
Molekularformel |
C12H19ClO |
Molekulargewicht |
214.73 g/mol |
IUPAC-Name |
3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)propanoyl chloride |
InChI |
InChI=1S/C12H19ClO/c1-12(2)9-4-3-8(7-9)10(12)5-6-11(13)14/h8-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
KWGLJQORJFWZQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC(C2)C1CCC(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


